molecular formula C17H21N3O2 B2648256 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034304-45-3

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2648256
CAS No.: 2034304-45-3
M. Wt: 299.374
InChI Key: IPDNMZSQRRKLIV-UHFFFAOYSA-N
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Description

    Reagents: Methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)

    Conditions: Room temperature, solvent (e.g., acetone)

    Reaction: Methylation of the pyrrolopyridine core

  • Step 3: Formation of the Amide Linkage

      Reagents: Cyclohex-3-enecarboxylic acid, coupling agent (e.g., EDCI), base (e.g., N,N-diisopropylethylamine)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: Coupling to form the amide bond

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through a series of cyclization reactions involving pyridine derivatives and suitable electrophiles.

    • Step 1: Synthesis of Pyrrolopyridine Core

        Reagents: Pyridine derivative, electrophile (e.g., acyl chloride), base (e.g., triethylamine)

        Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

        Reaction: Cyclization to form the pyrrolopyridine core

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

        Reagents: Oxidizing agents (e.g., m-chloroperbenzoic acid)

        Products: Epoxides, diols

    • Reduction: : Reduction reactions can target the carbonyl group in the pyrrolopyridine core, converting it to an alcohol.

        Reagents: Reducing agents (e.g., sodium borohydride)

        Conditions: Room temperature, solvent (e.g., ethanol)

        Products: Alcohols

    • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.

        Reagents: Nucleophiles (e.g., amines)

        Conditions: Elevated temperature, solvent (e.g., DMF)

        Products: Substituted amides

    Scientific Research Applications

    Chemistry

    In chemistry, N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

    Medicine

    In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry

    In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

    Mechanism of Action

    The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.

      N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.

      N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring.

    Uniqueness

    The uniqueness of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide lies in its combination of a pyrrolopyridine core with a cyclohexene ring and an amide linkage. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

    Properties

    IUPAC Name

    N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclohex-3-ene-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H21N3O2/c1-19-10-7-13-8-11-20(17(22)15(13)19)12-9-18-16(21)14-5-3-2-4-6-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H,18,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IPDNMZSQRRKLIV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCC=CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H21N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    299.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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